LC-MS/MS Method Validation Using 2-Oxo Ticlopidine-d4 as an Internal Standard
While a fully validated LC-MS/MS method for 2-oxo-ticlopidine using 2-Oxo Ticlopidine-d4 has not been published, the use of this deuterated internal standard is essential for method development and validation . The standard is intended for analytical method development and validation (AMV), providing a crucial reference point for establishing accuracy and precision . The FDA guidance for bioanalytical method validation mandates that accuracy and precision should be within ±15% [1], a benchmark that is unattainable without a co-eluting stable isotope-labeled internal standard to correct for matrix effects and extraction variability .
| Evidence Dimension | Method validation benchmark |
|---|---|
| Target Compound Data | 2-Oxo Ticlopidine-d4 is used as an internal standard to meet regulatory validation criteria. |
| Comparator Or Baseline | FDA Bioanalytical Method Validation Guidance |
| Quantified Difference | Required accuracy and precision within ±15% [1]. |
| Conditions | LC-MS/MS analysis of 2-oxo-ticlopidine in biological matrices. |
Why This Matters
This evidence underscores that the compound is a necessary component for achieving regulatory-compliant bioanalytical method validation, making it a non-negotiable procurement item for any lab performing quantitative studies on ticlopidine metabolism.
- [1] Bio-protocol. LC-MS/MS Method Validation Procedure. 2024. View Source
